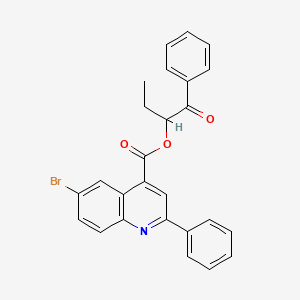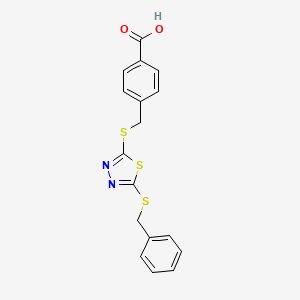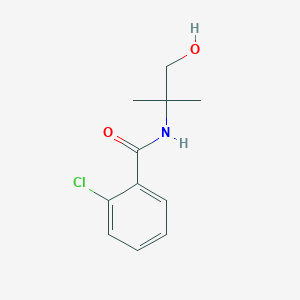![molecular formula C24H21N7O2 B12040569 Isonicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone CAS No. 478252-84-5](/img/structure/B12040569.png)
Isonicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C24H21N7O2 and a molecular weight of 439.481 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of isonicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of isonicotinaldehyde with a hydrazine derivative. The reaction conditions often include the use of organic solvents and may require heating to facilitate the formation of the hydrazone bond . Industrial production methods may involve more efficient and scalable techniques, such as mechanosynthesis or solid-state melt reactions, to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
Isonicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include hydrazine, organic solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Isonicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Mécanisme D'action
The mechanism of action of isonicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
Isonicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can be compared with other similar compounds, such as:
Isonicotinaldehyde hydrazone: A simpler hydrazone derivative with similar chemical properties.
Nicotinaldehyde hydrazone: Another hydrazone derivative with a different aldehyde component.
Quinazoline derivatives: Compounds with a similar hydrazone structure but different core scaffolds.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
478252-84-5 |
|---|---|
Formule moléculaire |
C24H21N7O2 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C24H21N7O2/c1-29-21-20(22(32)30(2)24(29)33)31(15-18-8-5-7-17-6-3-4-9-19(17)18)23(27-21)28-26-14-16-10-12-25-13-11-16/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
Clé InChI |
ORHBFYNCPLGKNA-VULFUBBASA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=NC=C3)CC4=CC=CC5=CC=CC=C54 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=NC=C3)CC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)
![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)






![methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B12040524.png)
![2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12040532.png)
![Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B12040535.png)


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040547.png)
